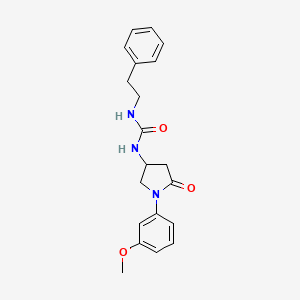

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxyphenyl and pyrrolidinone moieties, which can offer insights into the chemical behavior and properties of similar structures. For instance, the first paper discusses an intermediate in the synthesis of apixaban, which includes a methoxyphenyl group as part of its structure . The second paper examines the kinetics and mechanism of a transformation reaction involving a methoxyphenyl-pyrrolidinone compound . The third paper details the crystal structure of a compound with methoxyphenyl and pyridine rings .

Synthesis Analysis

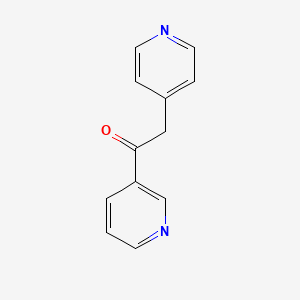

The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediates such as pyridinol derivatives, followed by coupling reactions like Suzuki coupling . The synthesis process is often optimized to yield the desired product with high purity, as indicated by the absence of detectable impurities in the X-ray powder diffraction data .

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be complex, with multiple aromatic rings and substituents. The crystal structure analysis reveals the spatial arrangement of these rings and the overall conformation of the molecule. For example, the compound in the third paper exhibits a transoid arrangement with respect to the central phenylene moiety, leading to an extended conformation .

Chemical Reactions Analysis

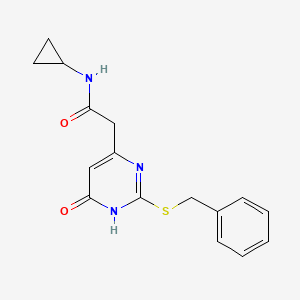

The transformation reactions of related compounds can be influenced by factors such as pH and the presence of catalytic agents. The kinetics of these reactions are studied to understand the rate-limiting steps and the influence of different catalyses, such as general base, general acid, and hydroxide-ion catalyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxyphenyl and pyrrolidinone groups can be deduced from their crystal structures and reaction kinetics. The X-ray powder diffraction data provide information on unit-cell dimensions and space group, which are essential for understanding the solid-state properties . The kinetics studies offer insights into the reactivity and stability of the compounds under various conditions .

Wissenschaftliche Forschungsanwendungen

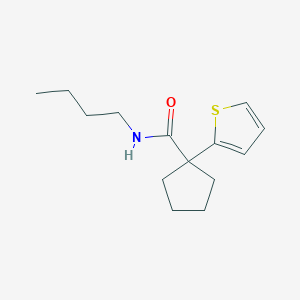

Synthetic Chemistry Applications

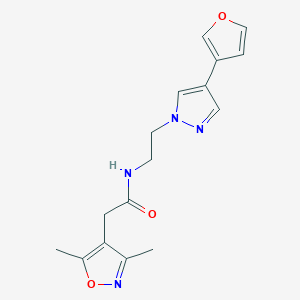

In synthetic chemistry, this compound is involved in the investigation of complex reactions and synthesis processes. For example, it was examined in the context of unusual tandem sequences involving oxa Diels–Alder reactions, retro Diels–Alder reactions, and oxa 6π-electrocyclic ring opening in the synthesis of pyrrolidine derivatives (Khatri & Samant, 2015). Such reactions offer insights into novel synthetic pathways that can be harnessed for creating complex organic molecules, indicating the versatility of pyrrolidine derivatives in synthetic organic chemistry.

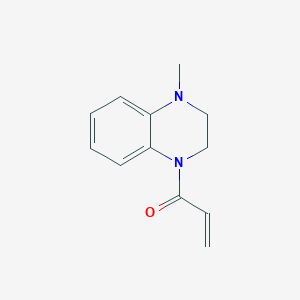

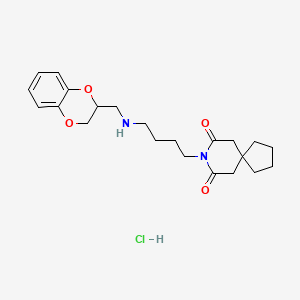

Material Science and Electrochromic Applications

In the realm of material science, derivatives of pyrrolidines, specifically those related to 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea, have been utilized in the development of electrochromic devices. This includes the synthesis and application of dithienylpyrroles-based electrochromic polymers, demonstrating significant electrochromic efficiencies and stabilities (Su et al., 2017). These findings underscore the potential of such compounds in creating advanced materials for smart window applications and energy-efficient displays.

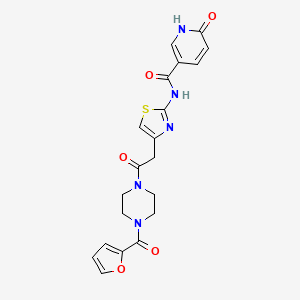

Biological Activity and Therapeutic Potential

In biological research, the compound and its related derivatives have shown promise in various therapeutic applications. For instance, a heterocycle compound closely related to the target molecule demonstrated potent biological activity against bronchial pneumonia in children, suggesting an underlying mechanism through the inhibition of TNF-α and IL-1β release (Ding & Zhong, 2022). Such studies are pivotal for discovering new therapeutic agents for pediatric respiratory diseases.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVLBDYJEWEODH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)